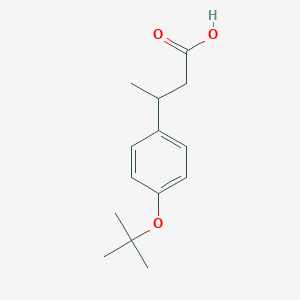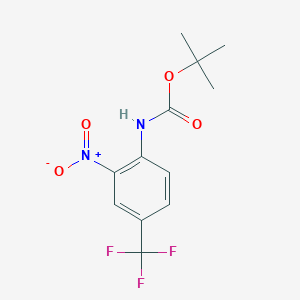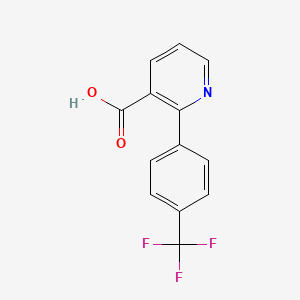
2-(4-Trifluoromethylphenyl)nicotinic acid
Vue d'ensemble
Description
2-(4-Trifluoromethylphenyl)nicotinic acid is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. This structure is of interest because of its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 2-(trifluoromethyl)nicotinic acid has been explored through novel routes involving the construction of the pyridine ring. These derivatives are key intermediates in the production of certain COMT inhibitors, which are important in the treatment of disorders like Parkinson's disease . Another practical synthesis approach for 4-amino-2-(trifluoromethyl)nicotinic acid has been described, starting from 2-(trifluoromethyl)pyridine and involving steps like lithiation, carboxylation, and palladium-catalyzed coupling . Additionally, the synthesis of 4-(trifluoromethyl)nicotinic acid, an intermediate for flonicamid, has been reported using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, highlighting an optimized process suitable for industrial production .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)nicotinic acid derivatives is crucial for their chemical properties and biological activity. In the context of polymorphism, the study of 2-(phenylamino)nicotinic acid revealed four polymorphs with different degrees of conjugation and conformational isomorphism, which resulted in distinctive colors and hydrogen-bonding arrangements . Although this study does not directly analyze 2-(4-trifluoromethylphenyl)nicotinic acid, it provides insights into the importance of molecular structure in determining the physical properties of closely related compounds.
Chemical Reactions Analysis
The reactivity of 2-(trifluoromethyl)nicotinic acid derivatives can be inferred from the synthesis methods and the subsequent transformations they undergo. For instance, the lithiation and carboxylation steps in the synthesis of 4-amino derivatives suggest a high level of reactivity at certain positions on the pyridine ring . Moreover, the complexation of 2-mercapto-nicotinic acid with di-phenyltin(IV) to form a chloro-di-phenyltin(IV) complex indicates the potential of nicotinic acid derivatives to participate in coordination chemistry, which could be relevant for catalytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)nicotinic acid derivatives are influenced by their molecular structure. Polymorphism studies demonstrate that different crystalline forms can exhibit unique properties such as polychromism, thermochromism, and mechanochromism . These properties are significant for the development of materials with specific functionalities. The synthesis methods also suggest that these compounds have good stability and can be obtained in satisfactory yields, which is beneficial for their practical applications .
Applications De Recherche Scientifique
Receptor Mediation and Lipid-Lowering Effects
2-(4-Trifluoromethylphenyl)nicotinic acid, a derivative of nicotinic acid, plays a significant role in lipid metabolism. Nicotinic acid binds to receptors like PUMA-G and HM74, mediating its anti-lipolytic effects in adipose tissue, which leads to decreased lipolysis and lower free fatty acid and triglyceride plasma levels (Tunaru et al., 2003). It also has a notable impact on cholesterol levels, contributing to the elevation of high-density lipoprotein and reduction of low-density lipoprotein cholesterol (Wise et al., 2003).
Synthesis and Chemical Properties
The synthesis of derivatives of nicotinic acid, including 2-(trifluoromethyl)nicotinic acid, has been explored to create efficient pathways for the production of important compounds. These synthetic routes are crucial for the manufacturing of key intermediates used in various pharmaceutical applications (Kiss et al., 2008).
Agricultural Applications
Nicotinic acid derivatives have been investigated for their potential use as herbicides. Some derivatives have shown excellent herbicidal activity against specific plant species, indicating the possibility of developing new herbicides based on the structural framework of nicotinic acid (Yu et al., 2021).
Industrial Production Methods
The industrial production methods of nicotinic acid, a key component of 2-(4-Trifluoromethylphenyl)nicotinic acid, have been reviewed, focusing on more ecologically friendly methods. This is important for meeting green chemistry standards and reducing environmental impacts (Lisicki et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJZOKLRDOUYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624042 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylphenyl)nicotinic acid | |
CAS RN |
339538-65-7 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

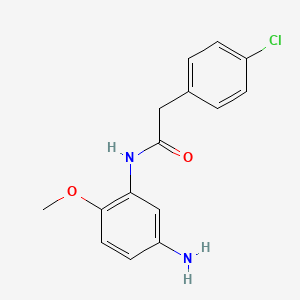

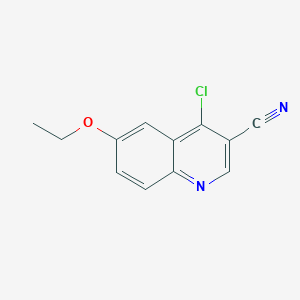


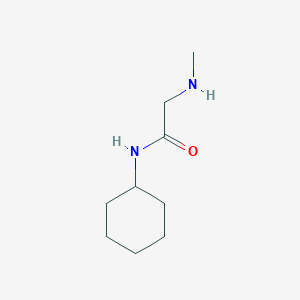
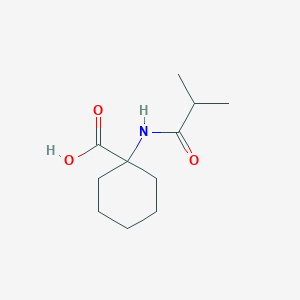


![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

